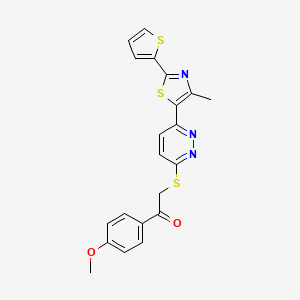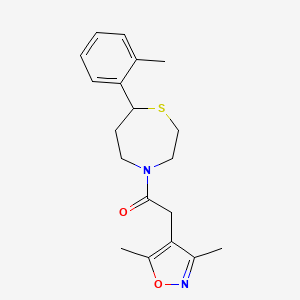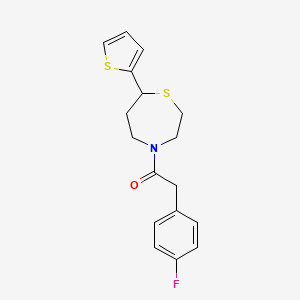
2-(4-Fluorophenyl)-1-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Fluorophenyl)-1-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethanone is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is also known as FTT and is a thiazepanone derivative that has been found to exhibit various biological activities.
Mécanisme D'action
The mechanism of action of FTT is not fully understood. However, one study published in the Journal of Medicinal Chemistry (2016) reported that FTT exhibited anti-cancer activity by inhibiting the activity of the protein kinase CK2. Another study published in the Journal of Neurochemistry (2017) reported that FTT exhibited neuroprotective effects by activating the Nrf2-ARE pathway.
Biochemical and Physiological Effects:
FTT has been found to exhibit various biochemical and physiological effects. One study published in the Journal of Medicinal Chemistry (2016) reported that FTT exhibited anti-cancer activity by inducing cell cycle arrest and apoptosis in cancer cells. Another study published in the Journal of Neurochemistry (2017) reported that FTT exhibited neuroprotective effects by reducing oxidative stress and inflammation in neuronal cells.
Avantages Et Limitations Des Expériences En Laboratoire
FTT has several advantages for use in lab experiments. It is a potent compound that exhibits various biological activities, making it a potential candidate for drug development. However, there are also limitations to using FTT in lab experiments. The synthesis of FTT is a complex process that requires specialized equipment and expertise. Additionally, the mechanism of action of FTT is not fully understood, which may limit its potential applications.
Orientations Futures
There are several future directions for research on FTT. One area of research could focus on further elucidating the mechanism of action of FTT. Another area of research could focus on developing derivatives of FTT with improved biological activity and pharmacokinetic properties. Additionally, research could focus on the potential applications of FTT in other areas, such as neurodegenerative diseases and inflammation.
Méthodes De Synthèse
The synthesis of FTT is a complex process that involves several steps. One study published in the Journal of Organic Chemistry (2014) reported the synthesis of FTT using a multi-step process that involved the reaction of various reagents and solvents. The synthesis process involved the use of thiophene-2-carboxylic acid, which was converted to the corresponding acid chloride using thionyl chloride. The acid chloride was then reacted with 4-fluoroaniline to form an amide intermediate, which was further reacted with 1,4-thiazepan-4-amine to form the final product, FTT.
Applications De Recherche Scientifique
FTT has been found to exhibit various biological activities, making it a potential candidate for scientific research. One study published in the Journal of Medicinal Chemistry (2016) reported that FTT exhibited potent anti-cancer activity against various cancer cell lines. Another study published in the Journal of Neurochemistry (2017) reported that FTT exhibited neuroprotective effects against oxidative stress-induced cell death in neuronal cells.
Propriétés
IUPAC Name |
2-(4-fluorophenyl)-1-(7-thiophen-2-yl-1,4-thiazepan-4-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FNOS2/c18-14-5-3-13(4-6-14)12-17(20)19-8-7-16(22-11-9-19)15-2-1-10-21-15/h1-6,10,16H,7-9,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJHYWLUXNYURQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=CC=CS2)C(=O)CC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FNOS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Fluorophenyl)-1-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Chloro-N-[1-[5-(4-fluorophenyl)-1,3-oxazol-2-yl]ethyl]acetamide](/img/structure/B2461253.png)

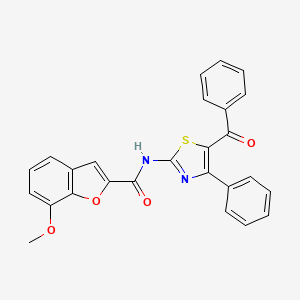

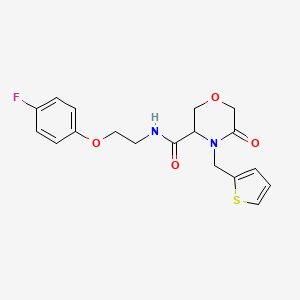
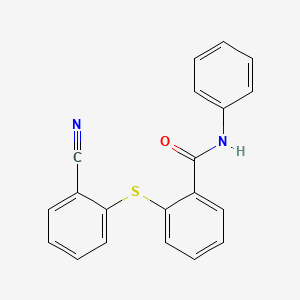

![N-(2-(4-(trifluoromethyl)-7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-2-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2461266.png)
![(4-((5-methoxy-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(5-nitrofuran-2-yl)methanone](/img/structure/B2461267.png)

![N-(1,3-benzothiazol-2-yl)-2-[(6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2461269.png)
![(E)-N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-3-(furan-2-yl)acrylamide](/img/structure/B2461270.png)
